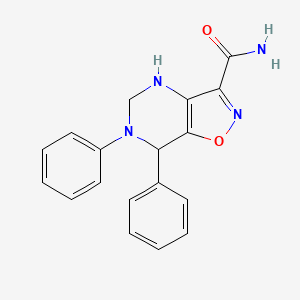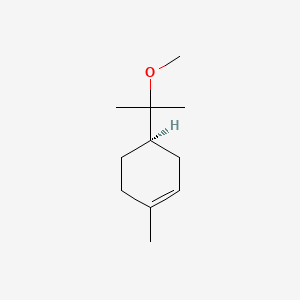
Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-methyl-, (4R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-methyl-, (4R)- is an organic compound with a complex structure It is a derivative of cyclohexene, characterized by the presence of a methoxy group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-methyl-, (4R)- typically involves multiple steps. One common method includes the alkylation of cyclohexene with a suitable alkylating agent under controlled conditions. The reaction conditions often require the presence of a catalyst, such as a Lewis acid, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-methyl-, (4R)- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or alcohols.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alcohols. Substitution reactions can result in a variety of substituted cyclohexene derivatives.
Applications De Recherche Scientifique
Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-methyl-, (4R)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-methyl-, (4R)- involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired chemical or biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-methyl-
- Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-methyl-, (4S)-
- Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-methyl-, (4R, 4S)-
Uniqueness
Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-methyl-, (4R)- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereochemical configuration can result in different physical and chemical properties compared to its isomers.
Propriétés
Numéro CAS |
30199-25-8 |
|---|---|
Formule moléculaire |
C11H20O |
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
(4R)-4-(2-methoxypropan-2-yl)-1-methylcyclohexene |
InChI |
InChI=1S/C11H20O/c1-9-5-7-10(8-6-9)11(2,3)12-4/h5,10H,6-8H2,1-4H3/t10-/m0/s1 |
Clé InChI |
YWJHQHJWHJRTAB-JTQLQIEISA-N |
SMILES isomérique |
CC1=CC[C@@H](CC1)C(C)(C)OC |
SMILES canonique |
CC1=CCC(CC1)C(C)(C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


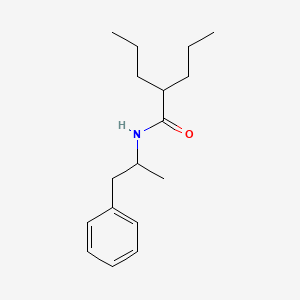
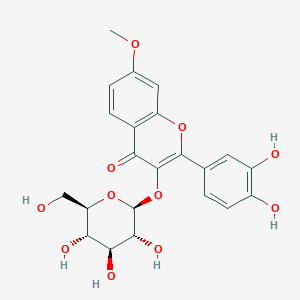
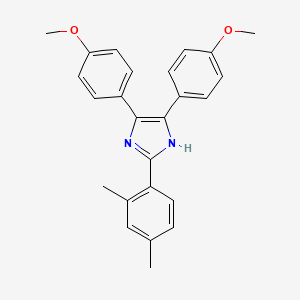
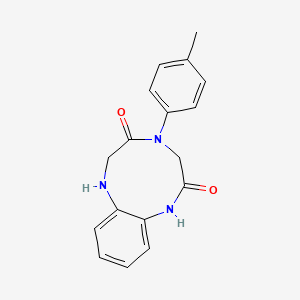
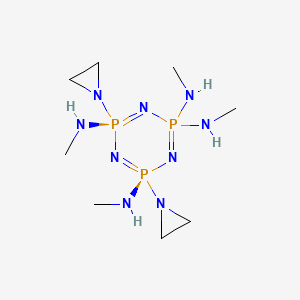
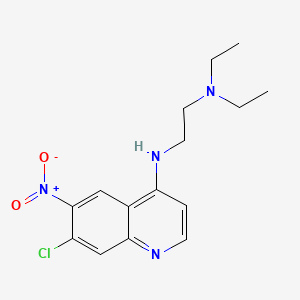
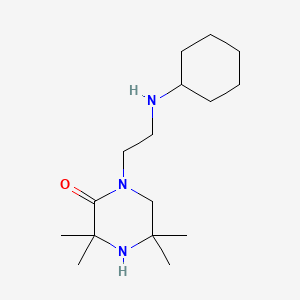

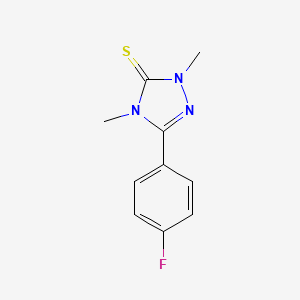
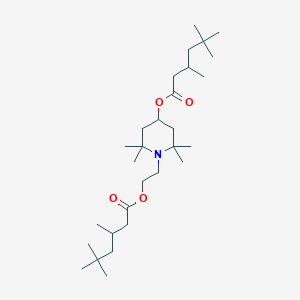
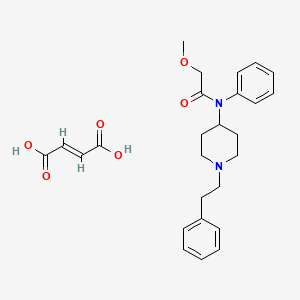
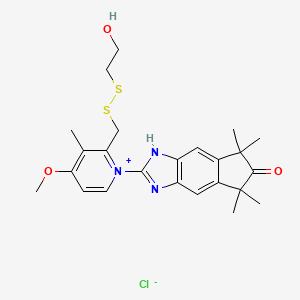
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-methylpropanamide;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12727352.png)
